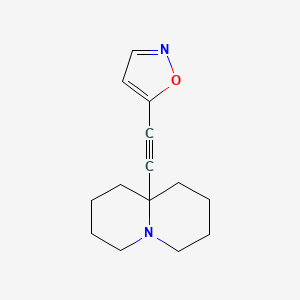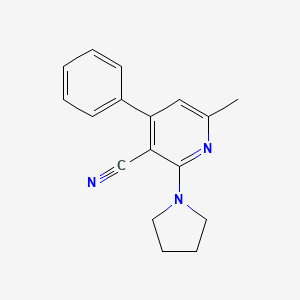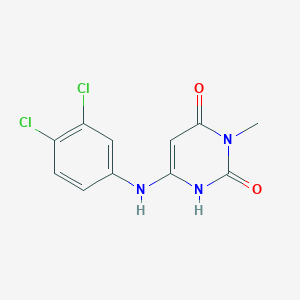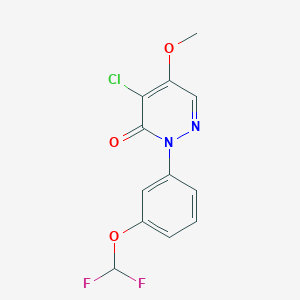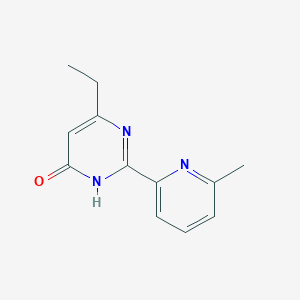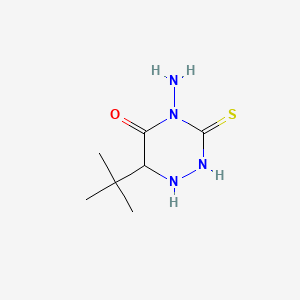
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl group and the thioxo group in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one can be achieved through several synthetic routes. One common method involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . The reaction conditions typically involve temperatures ranging from 60°C to 70°C and the use of methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced equipment and techniques, such as rotating-bomb calorimetry and infrared spectroscopy, helps in monitoring and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the thioxo group with nucleophiles such as carboxylic acid hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazines and triazoles, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. In herbicidal applications, it acts by inhibiting photosynthesis, specifically disrupting photosystem II . This leads to the inhibition of electron transport and ultimately results in the death of the target plants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: This compound is structurally similar and also exhibits herbicidal activity.
8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another related compound with similar reactivity and applications.
Uniqueness
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity compared to its methylthio and other derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
93679-15-3 |
|---|---|
Molekularformel |
C7H14N4OS |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
4-amino-6-tert-butyl-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h4,9H,8H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
HYPVPBWWEDJFLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)N(C(=S)NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
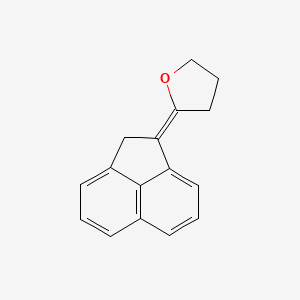
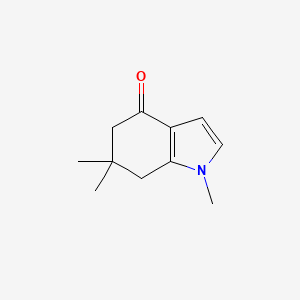
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
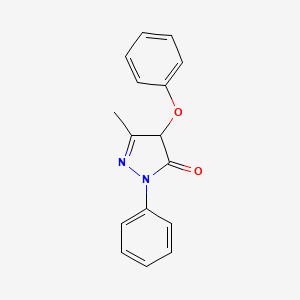
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
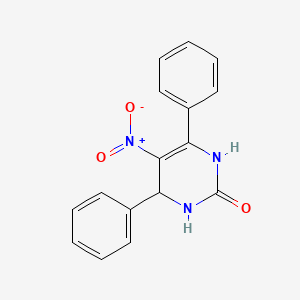
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
